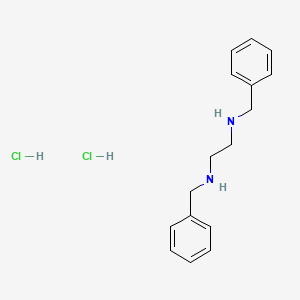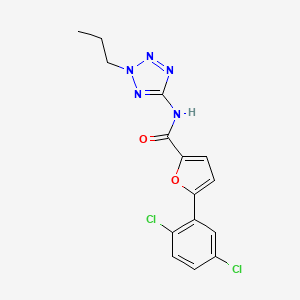
N,N'-Dibenzylethylenediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dibenzylethylenediamine dihydrochloride is an organic compound with the chemical formula C16H22Cl2N2. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals. This compound is known for its white crystalline powder form and its solubility in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dibenzylethylenediamine dihydrochloride can be synthesized through the reaction of benzylamine with 2-chloroethylamine hydrochloride. The reaction typically involves the following steps:
- Benzylamine reacts with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
- The resulting product is then treated with hydrochloric acid to form N,N’-Dibenzylethylenediamine dihydrochloride .
Industrial Production Methods: Industrial production of N,N’-Dibenzylethylenediamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzylethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
N,N’-Dibenzylethylenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Dibenzylethylenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
N,N’-Diphenylethylenediamine: Similar structure but with phenyl groups instead of benzyl groups.
N-Benzylethylenediamine: Contains only one benzyl group attached to the ethylenediamine backbone.
Uniqueness: N,N’-Dibenzylethylenediamine dihydrochloride is unique due to its dual benzyl groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
CAS No. |
3412-76-8 |
|---|---|
Molecular Formula |
C16H21ClN2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H |
InChI Key |
GGEOPBCYUOTKQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl |
Key on ui other cas no. |
3412-76-8 |
Pictograms |
Irritant |
Related CAS |
3412-76-8 |
Synonyms |
enzathine benzathine diacetate benzathine dihydrochloride N,N'-dibenzylethylenediamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide](/img/structure/B1225846.png)

![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B1225849.png)

![2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol](/img/structure/B1225857.png)
![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)

![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)

![Methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate](/img/structure/B1225869.png)
![2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1225870.png)
![2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)
![N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B1225872.png)
![N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B1225873.png)
